N-butyl-3-nitropyridin-2-amine
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Overview
Description
N-butyl-3-nitropyridin-2-amine is a chemical compound with the molecular formula C9H13N3O2. It is known for its potential biological activity and various applications in scientific research. The compound is characterized by the presence of a nitro group attached to the pyridine ring, which contributes to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-3-nitropyridin-2-amine typically involves the nitration of pyridine derivatives followed by the introduction of a butyl group. One common method involves the reaction of 3-nitropyridine with butylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes followed by amination reactions. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N-butyl-3-nitropyridin-2-amine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrazine hydrate.
Substitution: The compound can participate in substitution reactions where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Reduction: Hydrazine hydrate is commonly used as a reducing agent under heating conditions.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a catalyst.
Major Products Formed
Scientific Research Applications
N-butyl-3-nitropyridin-2-amine has gained significant attention in scientific research due to its potential biological activity. Some of its applications include:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on cell function and signaling pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-butyl-3-nitropyridin-2-amine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including modulation of enzyme activity and disruption of cellular processes .
Comparison with Similar Compounds
N-butyl-3-nitropyridin-2-amine can be compared with other nitropyridine derivatives, such as:
2-Amino-5-bromo-3-nitropyridine: Similar in structure but contains a bromine atom, which can influence its reactivity and biological activity.
2-t-Butylamino-5-methyl-3-nitropyridine: Contains a tert-butyl group and a methyl group, which can affect its chemical properties and applications.
This compound is unique due to the presence of the butyl group, which can enhance its lipophilicity and influence its interactions with biological targets .
Properties
IUPAC Name |
N-butyl-3-nitropyridin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c1-2-3-6-10-9-8(12(13)14)5-4-7-11-9/h4-5,7H,2-3,6H2,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNWRAFXHMOAZLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=C(C=CC=N1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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